N-(cyanomethyl)-3-methanesulfonyl-N-propylimidazo[1,5-a]pyridine-1-carboxamide
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Overview
Description
N-(cyanomethyl)-3-methanesulfonyl-N-propylimidazo[1,5-a]pyridine-1-carboxamide is a complex organic compound that belongs to the class of imidazo[1,5-a]pyridines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of functional groups such as the cyano, methanesulfonyl, and carboxamide groups contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-3-methanesulfonyl-N-propylimidazo[1,5-a]pyridine-1-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The imidazo[1,5-a]pyridine core can be constructed through cyclization reactions involving amido-nitriles .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The scalability of the synthetic route is crucial for industrial applications, ensuring that the process is economically viable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-3-methanesulfonyl-N-propylimidazo[1,5-a]pyridine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the cyano group yields an amine derivative, while substitution reactions can lead to a variety of functionalized imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
N-(cyanomethyl)-3-methanesulfonyl-N-propylimidazo[1,5-a]pyridine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-3-methanesulfonyl-N-propylimidazo[1,5-a]pyridine-1-carboxamide involves its interaction with specific molecular targets and pathways. The cyano and methanesulfonyl groups play a crucial role in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: Known for their diverse biological activities and synthetic versatility.
Imidazo[4,5-b]pyridines: Similar in structure but differ in the position of the nitrogen atoms within the ring.
Uniqueness
N-(cyanomethyl)-3-methanesulfonyl-N-propylimidazo[1,5-a]pyridine-1-carboxamide is unique due to its specific functional groups and the resulting chemical properties. The presence of the cyano, methanesulfonyl, and carboxamide groups provides a distinct reactivity profile, making it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
N-(cyanomethyl)-3-methylsulfonyl-N-propylimidazo[1,5-a]pyridine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-3-8-17(10-7-15)13(19)12-11-6-4-5-9-18(11)14(16-12)22(2,20)21/h4-6,9H,3,8,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRZCRHZKHSCPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)C1=C2C=CC=CN2C(=N1)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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